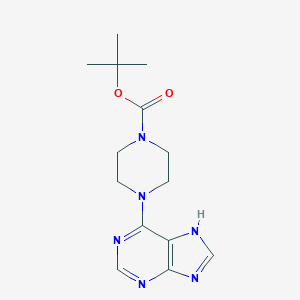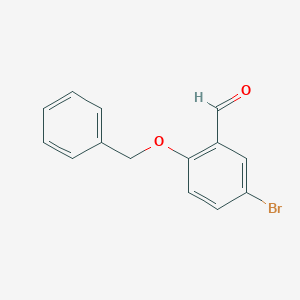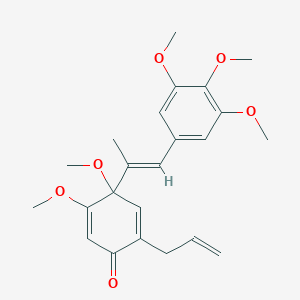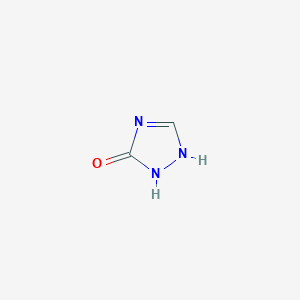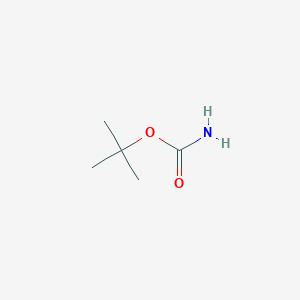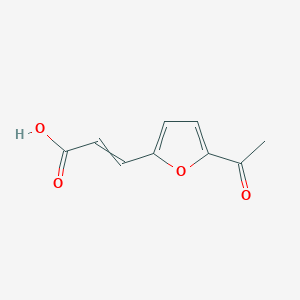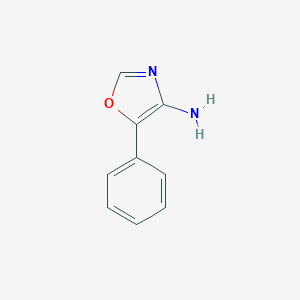
5-Phenyloxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyloxazol-4-amine is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of oxazole derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 5-Phenyloxazol-4-amine is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production. Its anti-cancer activity is thought to be due to the induction of oxidative stress and DNA damage in cancer cells. The anti-bacterial activity of 5-Phenyloxazol-4-amine is believed to be due to its ability to disrupt bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
5-Phenyloxazol-4-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Phenyloxazol-4-amine in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for drug development. Additionally, its synthesis method is relatively straightforward, which makes it easily accessible for researchers. However, one of the limitations of using 5-Phenyloxazol-4-amine is its low solubility in water, which could limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of 5-Phenyloxazol-4-amine. One potential direction is to investigate its efficacy in treating other inflammatory diseases such as osteoarthritis and inflammatory bowel disease. Additionally, further studies could be conducted to explore its potential as an anti-cancer agent and to identify its specific targets in cancer cells. Furthermore, research could be conducted to improve its solubility in water, which could enhance its efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-Phenyloxazol-4-amine can be achieved through a multistep process. Initially, 2-aminophenol is reacted with ethyl chloroformate to yield ethyl 2-hydroxyphenylcarbamate. This intermediate is then treated with sodium hydride and 2-bromoacetophenone to produce 2-(2-oxo-2-phenylethyl)oxazole. Finally, this compound is reduced using sodium borohydride to give 5-Phenyloxazol-4-amine.
Aplicaciones Científicas De Investigación
5-Phenyloxazol-4-amine has been found to exhibit various biological activities that make it a promising candidate for drug development. Several studies have reported its anti-inflammatory properties, which could potentially be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to have anti-bacterial activity against Gram-positive bacteria.
Propiedades
Número CAS |
124005-88-5 |
|---|---|
Nombre del producto |
5-Phenyloxazol-4-amine |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-phenyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H,10H2 |
Clave InChI |
CAHOGPPKWDJLNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=CO2)N |
Sinónimos |
4-Oxazolamine, 5-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





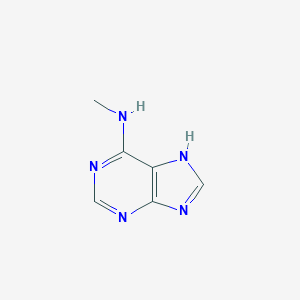
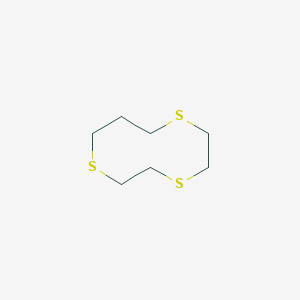
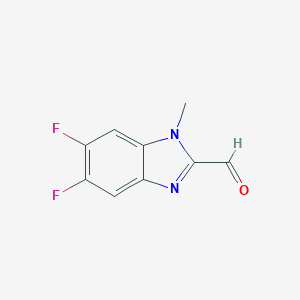
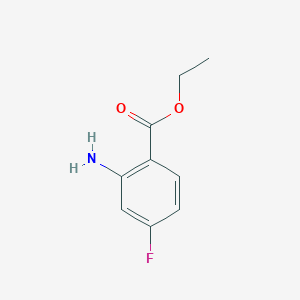
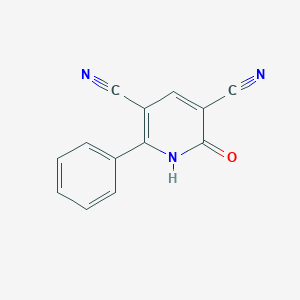
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
